molecular formula C12H22Cl2N2 B8368740 Phenethylamine, alpha,alpha-dimethyl-4-dimethylamino-, dihydrochloride CAS No. 55875-59-7

Phenethylamine, alpha,alpha-dimethyl-4-dimethylamino-, dihydrochloride

Cat. No. B8368740
Key on ui cas rn: 55875-59-7
M. Wt: 265.22 g/mol
InChI Key: FQFJMNOXKPUKOF-UHFFFAOYSA-N
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Patent
US03996381

Procedure details

A solution of 3.5 of N-[α, α-dimethyl-β-(4-dimethylaminophenyl) ethyl]acetamide in a mixture of 25 ml of water and 25 ml of concentrated hydrochloric acid is reluxed for 16 hours. The solution is then evaporated under reduced pressure and the residue is recrystallized twice from methanol isopropyl ether. Yield: 1.1 g, m.p. 239,5°-240,5°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:14]C(=O)C)([CH3:13])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]([CH3:12])[CH3:11])=[CH:6][CH:5]=1.[ClH:18]>O>[ClH:18].[ClH:18].[CH3:12][N:10]([CH3:11])[C:7]1[CH:8]=[CH:9][C:4]([CH2:3][C:2]([NH2:14])([CH3:13])[CH3:1])=[CH:5][CH:6]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC1=CC=C(C=C1)N(C)C)(C)NC(C)=O
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized twice from methanol isopropyl ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
Cl.Cl.CN(C1=CC=C(CC(C)(C)N)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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